methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate
Description
Methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate is a complex organic compound that features a sulfonyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Properties
IUPAC Name |
methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-12-4-6-13(7-5-12)19(11-17(20)24-3)25(21,22)14-8-9-16(23-2)15(18)10-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUGTINQUGPNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperatures are maintained between 0°C to room temperature.
Chemical Reactions Analysis
Methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway or interfere with signaling pathways like the MAPK/ERK pathway, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate can be compared with similar compounds such as:
Methyl 2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 2-(N-(3-bromo-4-hydroxyphenyl)sulfonyl-4-methylanilino)acetate: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and interaction with biological targets.
Methyl 2-(N-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate: The presence of a chlorine atom instead of bromine can lead to variations in its chemical reactivity and biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
